molecular formula C16H20F3N3O4 B4297571 ETHYL 4-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)PIPERAZINE-1-CARBOXYLATE

ETHYL 4-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B4297571
M. Wt: 375.34 g/mol
InChI Key: GMRDTLOWPSXQSA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)piperazine-1-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring, a trifluoromethoxyphenyl group, and an ethyl ester, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of piperazine with ethyl chloroformate to form the piperazine-1-carboxylate intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)aniline and an appropriate oxidizing agent to introduce the oxo group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and halogenating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce simpler, hydrogenated compounds.

Scientific Research Applications

Ethyl 4-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoroacetoacetate
  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)piperazine-1-carboxylate is unique due to its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O4/c1-2-25-15(24)22-9-7-21(8-10-22)11-14(23)20-12-3-5-13(6-4-12)26-16(17,18)19/h3-6H,2,7-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRDTLOWPSXQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)PIPERAZINE-1-CARBOXYLATE

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